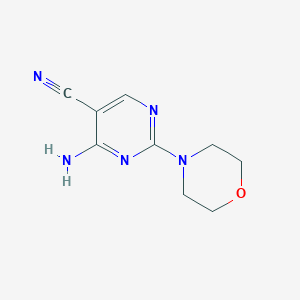

4-氨基-2-(4-吗啉基)-5-嘧啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile (APC) is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry. Pyrimidine derivatives, such as APC, are known to be the core structure in nucleic acids and have been associated with a wide range of biological activities. These activities include serving as adenosine receptor antagonists, kinase inhibitors, and possessing analgesic and anti-inflammatory properties . Morpholine, a component of APC, is a versatile heterocyclic compound used in various industrial applications, including as a solvent and in the synthesis of pharmaceuticals and pesticides .

Synthesis Analysis

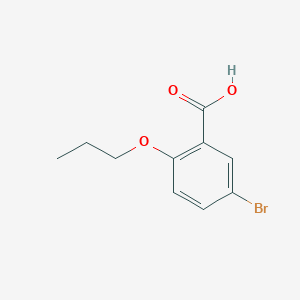

The synthesis of compounds related to APC has been explored in several studies. One method involves the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, through the use of a Vilsmeier-Haack reagent that protects the amino group during the reaction. This method yields the desired product in up to 74% yield . Another study describes the synthesis of 4-amino-substituted pyrimidines by condensation reactions followed by treatment with secondary amines . Additionally, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized from respective propenones using guanidine nitrate and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of APC and its derivatives has been characterized using a variety of spectroscopic techniques. For instance, the spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines was performed using melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques help in confirming the structure of the synthesized compounds and in understanding the electronic and spatial configuration of the molecules.

Chemical Reactions Analysis

APC can undergo various chemical reactions to form complexes with different metals. For example, Co(II), Ni(II), Cu(II), and Pd(II) complexes of APC have been synthesized and characterized. The coordination of APC to these metal ions varies, with bidentate bonding through the exocyclic amino and adjacent pyrimidine nitrogen in some cases, and monodentate coordination via a pyrimidine nitrogen in others. The geometry of these complexes ranges from distorted octahedral to square planar .

Physical and Chemical Properties Analysis

The physical and chemical properties of APC and its complexes have been extensively studied. The synthesized metal complexes of APC were characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared spectroscopy, UV-Visible spectroscopy, (1)H NMR, electron spin resonance (ESR) spectroscopy, and thermogravimetric analysis (TGA). These studies provide insights into the non-electrolytic nature of the complexes, their geometrical isomers, and the electronic structure. Computational methods such as B3LYP and ω-B97XD geometry optimization have also been employed to predict the most stable isomers of these complexes .

The antimicrobial activity of APC and its metal complexes has been evaluated, revealing that the complexes exhibit more potent antimicrobial properties against various microbial species compared to APC alone . This suggests potential applications of APC and its derivatives in the development of new antimicrobial agents.

科学研究应用

化学合成中的催化剂

4-氨基-2-(4-吗啉基)-5-嘧啶甲腈已用于各种化学合成中。例如,它用于在水性条件下使用 ZnO 纳米粒子作为催化剂合成 4-氨基-5-嘧啶甲腈,具有可回收性和显着活性等优点 (赫克马特肖尔等人,2010)。类似地,CuO 微球已被用作合成相同化合物的催化剂,突出了更高的产率和温和的反应条件等优点 (艾哈迈迪等人,2011)。

抗癌活性

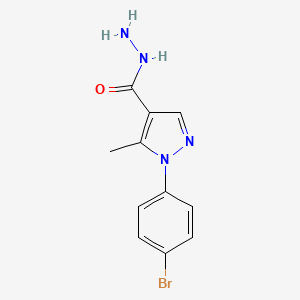

研究探索了该化合物在癌症治疗中的潜力。一项研究专注于合成肼基嘧啶-5-甲腈衍生物,评估其对各种人类癌细胞系的体外抗癌活性。一些化合物对癌细胞生长表现出显着的抑制作用 (科科等人,2006)。

抗菌性质

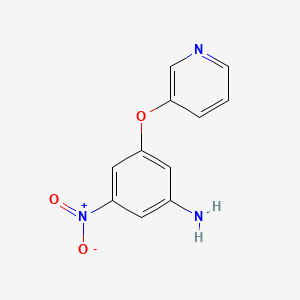

该化合物在开发抗菌剂中的作用已得到研究。例如,一项研究描述了含有环戊[d]噻吩并[2,3-b]吡啶和相关稠合杂环的新型杂环化合物的合成。这些化合物通过体外筛选表现出有希望的抗菌和抗真菌活性 (扎基等人,2020)。

抗炎潜力

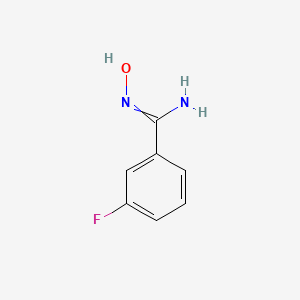

对消炎药的研究涉及合成了二芳基取代的 4-氨基-5-嘧啶甲腈。其中一些化合物在测试中显示出有效的抗炎活性,胃溃疡作用低,表明具有治疗应用的潜力 (卡普帕拉等人,2010)。

作用机制

Target of Action

It is known that similar compounds, such as quinazoline and pyrimidine derivatives, have significant biological activities . They have been found to interact with various targets, including enzymes like phosphodiesterase 4B (PDE4B) .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to various cellular changes . For instance, some pyrimidine derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .

Biochemical Pathways

For example, inhibition of PDE4B can lead to a decrease in inflammation, as this enzyme plays a crucial role in the inflammatory response .

Result of Action

Similar compounds have been shown to have various effects, such as anti-inflammatory activity, likely due to their inhibition of target enzymes like pde4b .

安全和危害

未来方向

属性

IUPAC Name |

4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZKCFHKBVSIMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383239 |

Source

|

| Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78318-43-1 |

Source

|

| Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)